![molecular formula C12H12N4O B7557585 N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B7557585.png)
N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in various studies and has the potential to be used in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide involves the inhibition of JAK2, JAK3, and TYK2 kinases. These kinases are involved in the signaling pathways of various cytokines, including interleukins and interferons. By inhibiting these kinases, N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including leukemia, breast, and prostate cancer cells. In vivo studies have also shown that N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide can reduce inflammation and ameliorate the symptoms of autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide in lab experiments include its potent inhibitory activity against JAK2, JAK3, and TYK2 kinases, its ability to modulate the immune response, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, its potential toxicity, and its limited bioavailability.
Zukünftige Richtungen
There are several future directions for the research and development of N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide. These include:
1. Further studies to elucidate the molecular mechanism of action of this compound.
2. Development of more potent and selective inhibitors of JAK2, JAK3, and TYK2 kinases.
3. Evaluation of the efficacy of N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
4. Investigation of the potential side effects and toxicity of this compound in preclinical and clinical studies.
5. Development of novel drug delivery systems to improve the bioavailability and solubility of N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide.
Conclusion
In conclusion, N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide is a small molecule inhibitor that has shown promising results in various scientific studies. This compound has the potential to be used in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders. Further research is needed to fully elucidate the molecular mechanism of action of this compound and to evaluate its efficacy and safety in preclinical and clinical studies.
Synthesemethoden
The synthesis of N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide is a multistep process that involves the use of various reagents and solvents. The synthesis of this compound was first reported by Johnson & Johnson Pharmaceutical Research and Development in 2005. The synthesis involves the reaction of 2-methylimidazole with 2-bromo-3-pyridinyl propenamide in the presence of a palladium catalyst to yield N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide has been extensively studied in scientific research for its potential therapeutic applications. This compound has been shown to have potent inhibitory activity against various kinases, including JAK2, JAK3, and TYK2. These kinases play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-3-12(17)15-10-4-5-11(14-8-10)16-7-6-13-9(16)2/h3-8H,1H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTNMJAGMWPQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.